[4-(2-Fluorophenyl)piperazin-1-yl]{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone
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Overview
Description
[4-(2-FLUOROPHENYL)PIPERAZINO]{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxy-nitro-trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO]{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Coupling Reactions: The methoxy-nitro-trifluoromethylphenoxy group can be introduced via coupling reactions involving appropriate phenol derivatives and nitro compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl and piperazine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. The presence of the piperazine ring, a common motif in many drugs, suggests possible applications in drug design and development.
Medicine
Medicinally, the compound could be investigated for its potential as a therapeutic agent. The fluorophenyl and nitro groups are known to impart significant biological activity, making this compound a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO]{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE is not fully understood. it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The piperazine ring may facilitate binding to specific receptors, while the fluorophenyl and nitro groups could modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE: Lacks the methoxy-nitro-trifluoromethylphenoxy group.
[3-METHOXY-4-(2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE: Lacks the piperazine ring and fluorophenyl group.
Uniqueness
The combination of the piperazine ring with the fluorophenyl and methoxy-nitro-trifluoromethylphenoxy groups makes [4-(2-FLUOROPHENYL)PIPERAZINO]{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE unique
Properties
Molecular Formula |
C25H21F4N3O5 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C25H21F4N3O5/c1-36-23-14-16(24(33)31-12-10-30(11-13-31)19-5-3-2-4-18(19)26)6-8-22(23)37-21-9-7-17(25(27,28)29)15-20(21)32(34)35/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
BEBKTVCPQBNOAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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